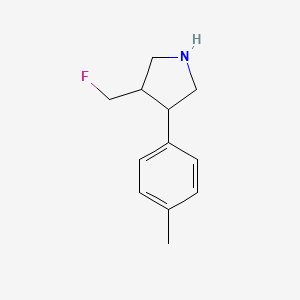

3-(Fluoromethyl)-4-(p-tolyl)pyrrolidine

Descripción

3-(Fluoromethyl)-4-(p-tolyl)pyrrolidine is a fluorinated pyrrolidine derivative featuring a fluoromethyl (-CH2F) group at the 3-position and a para-methylphenyl (p-tolyl) substituent at the 4-position of the pyrrolidine ring. Pyrrolidine derivatives are five-membered saturated heterocycles with broad applications in medicinal chemistry due to their conformational flexibility and ability to mimic bioactive molecules .

Propiedades

IUPAC Name |

3-(fluoromethyl)-4-(4-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c1-9-2-4-10(5-3-9)12-8-14-7-11(12)6-13/h2-5,11-12,14H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKMJGWBHYXHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CNCC2CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(Fluoromethyl)-4-(p-tolyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that include the introduction of the fluoromethyl group and the formation of the pyrrolidine ring. Recent advancements in synthetic methodologies have improved yields and selectivity, allowing for more efficient production of this compound.

Anticancer Activity

Research has indicated that derivatives of pyrrolidine, including this compound, exhibit significant anticancer properties. A study evaluated various compounds against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung). The results showed that certain derivatives had IC50 values indicating potent cytotoxic effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 13 | MCF-7 | 62.4 |

| 21 | HCT-116 | 38.5 |

| 22 | A549 | 91.6 |

These compounds were found to induce apoptosis and cell cycle arrest, particularly in the S and G2/M phases, highlighting their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Docking studies suggest that it may inhibit key enzymes involved in bacterial metabolism, such as Sterol 14-demethylase and Dihydropteroate synthase, which are critical targets in treating infections caused by resistant strains like Staphylococcus aureus and Candida albicans. The binding energies observed indicate a promising interaction profile .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrrolidine ring and substituents on the aromatic rings can significantly influence potency:

- Hydrophobic Interactions : Compounds with increased hydrophobic character generally exhibit enhanced binding affinity to target proteins.

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the phenyl ring can modulate activity by altering electronic properties and steric hindrance.

Case Studies

Several studies have focused on related compounds to elucidate the mechanisms through which they exert their biological effects:

- Antitumor Activity : A study demonstrated that specific pyrrolidine derivatives could effectively inhibit tumor growth in xenograft models, supporting their potential as anticancer agents.

- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of pyrrolidine derivatives against drug-resistant bacterial strains, underscoring their role as potential leads in antibiotic development .

Comparación Con Compuestos Similares

Key Observations:

Structural Flexibility vs. Rigidity :

- The target compound and its analogs exhibit varying degrees of flexibility. For instance, the benzylidene group in 3i introduces rigidity , whereas the unmodified pyrrolidine core in this compound allows conformational adaptability, critical for binding to dynamic biological targets.

Electronic Effects: Fluorine substituents (-CH2F in the target vs. -CF3 in ) influence electron density.

Synthetic Accessibility :

- The target compound’s synthesis likely involves alkyne functionalization and purification via column chromatography (similar to 3i in ). In contrast, sulfonamide derivatives (e.g., ) require palladium-catalyzed coupling, reflecting divergent synthetic pathways based on substituent complexity .

Biological Relevance :

- Pyrrolidine derivatives with fluorinated alkyl chains (e.g., target compound and ) are prioritized in CNS drug development due to improved blood-brain barrier penetration . Compounds like , which integrate pyridine, may target bacterial enzymes or metal-dependent processes .

Research Findings and Trends

- Metabolic Stability: Fluorination at the 3-position (target compound) reduces metabolic degradation compared to non-fluorinated analogs, as seen in studies on similar pyrrolidine derivatives .

- Chirality and Bioactivity : Enantiomeric purity (e.g., in ) significantly impacts pharmacological activity, emphasizing the need for asymmetric synthesis techniques .

- Safety Profiles : Compounds like are classified as irritants, necessitating careful handling, while hydrochloride salts (e.g., ) improve solubility for formulation .

Métodos De Preparación

Cyclization via Imine Formation and Ring Closure

A common synthetic strategy involves the initial formation of an imine intermediate by reacting p-tolylamine with a fluoromethyl ketone under basic conditions. The imine then undergoes intramolecular cyclization to form the pyrrolidine ring. Bases such as sodium hydride or potassium tert-butoxide are typically employed to promote cyclization, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to dissolve reactants and control reaction kinetics.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Imine formation | p-Tolylamine + fluoromethyl ketone, base (NaH or KOtBu), THF/DMF | Formation of fluoromethyl-substituted imine |

| Cyclization | Intramolecular ring closure under basic conditions | Pyrrolidine ring formation |

This method provides a straightforward pathway to the target compound with moderate to good yields, depending on reaction parameters.

Organocatalyzed 1,3-Dipolar Cycloaddition

An advanced asymmetric synthesis method involves organocatalyzed 1,3-dipolar cycloaddition reactions. This approach uses catalysts such as diphenylprolinol trimethylsilyl ether in the presence of acids like 3,5-dinitrobenzoic acid to promote cycloaddition between trifluoroethylamine-derived ketimines and α,β-unsaturated aldehydes (2-enals). This reaction efficiently constructs α-trifluoromethyl-substituted pyrrolidines with high stereoselectivity and yields.

Although this method is primarily reported for trifluoromethyl-substituted pyrrolidines, the principles can be adapted for fluoromethyl analogs, offering stereoselective control and potential for chiral synthesis.

Industrial and Scale-Up Considerations

For industrial-scale production, batch or continuous flow processes are employed to optimize yield, purity, and safety. Automated systems regulate temperature, pressure, and reactant feed rates to ensure reproducibility. The use of continuous flow reactors can enhance reaction control, reduce reaction times, and improve scalability.

| Parameter | Typical Industrial Practice |

|---|---|

| Reactor Type | Batch or continuous flow reactors |

| Temperature Control | Automated heating/cooling systems |

| Base Usage | Sodium hydride or potassium tert-butoxide |

| Solvent | THF, DMF, or other aprotic solvents |

| Purification | Chromatography, crystallization |

Such process optimizations are essential for producing this compound in quantities suitable for pharmaceutical or research applications.

Alternative Synthetic Approaches

1,3-Dipolar Cycloaddition Using Aziridines

Research on pyrrolidine derivatives suggests that 1,3-dipolar cycloaddition between aziridines and activated olefins (such as 3-ylideneoxindoles) can yield pyrrolidine-fused compounds with high diastereoselectivity and yield. While this method is reported for spirooxindole-pyrrolidines, the strategy is adaptable for synthesizing substituted pyrrolidines including fluoromethyl derivatives.

The general procedure involves refluxing aziridine with a dipolarophile in toluene at elevated temperatures (~110 °C) with additives like triethylamine. The reaction proceeds smoothly under mild conditions and yields products with excellent stereoselectivity.

Fluoromethylation via Nucleophilic Substitution

Direct fluoromethylation of pyrrolidine derivatives can be achieved by nucleophilic substitution using fluoromethylating agents such as fluoromethyl halides or fluoromethyl sulfonates. This approach requires careful control of reaction conditions to avoid side reactions and ensure selective fluoromethylation at the 3-position.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Imine formation + cyclization | p-Tolylamine, fluoromethyl ketone, NaH/KOtBu, THF/DMF | Simple, moderate yield | May require purification steps |

| Organocatalyzed 1,3-dipolar cycloaddition | Diphenylprolinol catalyst, 3,5-dinitrobenzoic acid, trifluoroethylamine ketimine, 2-enals | High stereoselectivity, good yield | More complex, catalyst cost |

| Aziridine-based 1,3-dipolar cycloaddition | Aziridine, 3-ylideneoxindole, TEA, toluene, reflux | High yield, excellent stereoselectivity | Specific to certain substrates |

| Direct fluoromethylation | Fluoromethyl halides/sulfonates, base | Direct introduction of fluoromethyl group | Requires careful control, side reactions |

Research Findings and Analytical Data

- The synthesized this compound typically exhibits a molecular weight of approximately 195.25 g/mol with the molecular formula C12H14FN.

- Characterization is confirmed by NMR (¹H, ¹³C), IR spectroscopy, and HRMS.

- Diastereoselectivity and stereochemical purity are enhanced in organocatalyzed and 1,3-dipolar cycloaddition methods.

- Yields vary from moderate (50-60%) in simple cyclization to high (up to 90%) in optimized cycloaddition protocols.

Q & A

Q. What are the established synthetic routes for 3-(fluoromethyl)-4-(p-tolyl)pyrrolidine, and what reaction conditions are critical for yield optimization?

The synthesis typically involves reductive amination or nucleophilic fluorination. For example, fluoromethyl groups can be introduced via nucleophilic substitution using a fluorinating agent like DAST (diethylaminosulfur trifluoride) on a hydroxyl or chloromethyl precursor. Reductive amination of 4-(p-tolyl)pyrrolidine-3-carbaldehyde with a fluoromethyl amine derivative in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at room temperature is a viable route . Solvent choice (e.g., DCM vs. THF) and stoichiometric ratios of reducing agents significantly impact yields.

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is critical for confirming regiochemistry and fluoromethyl group incorporation. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV/Vis detection assesses purity (>95% is standard for pharmacological studies). X-ray crystallography, as seen in structurally related pyrrolidine derivatives, resolves stereochemical ambiguities .

Q. What are the primary biomedical research applications of this compound?

The fluoromethyl and p-tolyl groups enhance lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS) drug discovery. It has been explored as a precursor for dopamine receptor modulators or acetylcholinesterase inhibitors, leveraging its pyrrolidine core for target binding .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what strategies resolve enantiomeric impurities?

Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones or Jacobsen epoxidation catalysts) can enforce stereochemistry at the fluoromethyl-bearing carbon. Chiral HPLC or enzymatic resolution (using lipases or esterases) separates enantiomers. Computational modeling (DFT or molecular docking) predicts preferential binding of specific stereoisers to biological targets, guiding synthetic priorities .

Q. What structure-activity relationship (SAR) trends emerge when modifying the p-tolyl or fluoromethyl substituents?

Replacing the p-tolyl group with electron-withdrawing substituents (e.g., -CF₃) increases metabolic stability but may reduce blood-brain barrier permeability. Fluoromethyl-to-hydroxymethyl substitution decreases lipophilicity, as shown in analogs like 3-(hydroxymethyl)-4-(p-tolyl)pyrrolidine, which exhibit reduced CNS activity but improved aqueous solubility .

Q. How do conflicting data on biological activity between in vitro and in vivo models arise, and how can they be reconciled?

Discrepancies often stem from differences in metabolic degradation (e.g., CYP450-mediated oxidation of the fluoromethyl group) or pharmacokinetic profiles. Microsomal stability assays and radiolabeled tracer studies (using ¹⁸F or ³H isotopes) quantify metabolic pathways. Parallel in vitro-in vivo correlation (IVIVC) models adjust dosing regimens to account for first-pass effects .

Q. What computational methods are effective in predicting the compound’s interaction with biological targets?

Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model binding affinities to receptors like σ-1 or NMDA. Density Functional Theory (DFT) optimizes ground-state geometries for docking studies. Machine learning (e.g., AlphaFold2) predicts protein-ligand interactions when crystal structures are unavailable .

Q. What strategies mitigate toxicity risks associated with fluorinated pyrrolidines in preclinical studies?

Ames tests and hERG channel binding assays screen for mutagenicity and cardiotoxicity. Substituent engineering (e.g., replacing fluorine with deuterium) reduces off-target effects while retaining pharmacokinetic benefits. Metabolite identification via LC-MS/MS guides structural refinements to block toxic pathways .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.